2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide
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Overview
Description
2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzohydrazide moiety, and a hydroxyl group. Compounds containing thiazolidinone rings are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents . The reaction is carried out in water, which acts as both a solvent and a catalyst, leading to nearly quantitative yields .
Industrial Production Methods
The scalability of the reaction in water and the high yields make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring or the benzohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted benzohydrazides .
Scientific Research Applications
2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antitumor effects by inducing apoptosis in cancer cells . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities.
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide is unique due to its combination of a thiazolidinone ring and a benzohydrazide moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11N3O4S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide |
InChI |
InChI=1S/C12H11N3O4S2/c16-8-4-2-1-3-7(8)11(19)14-13-9(17)5-15-10(18)6-21-12(15)20/h1-4,16H,5-6H2,(H,13,17)(H,14,19) |
InChI Key |
HINYPHSUBHJZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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